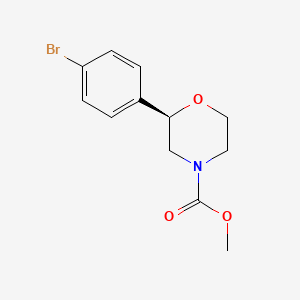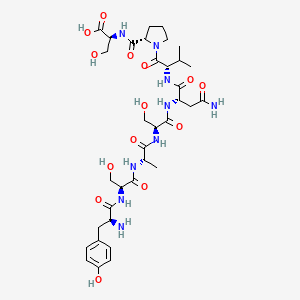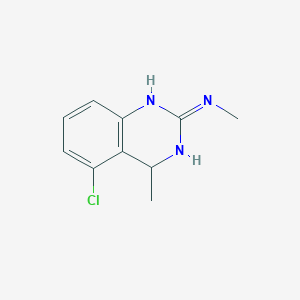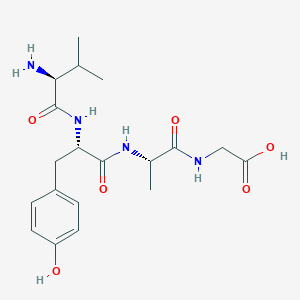![molecular formula C16H25NO2S B14177250 4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine CAS No. 919360-29-5](/img/structure/B14177250.png)
4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a butyl chain and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Methanesulfonyl Phenyl Intermediate: The initial step involves the sulfonation of a phenyl ring with methanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Butyl Chain: The next step involves the alkylation of the methanesulfonyl phenyl intermediate with a butyl halide under basic conditions.
Formation of the Piperidine Ring: The final step involves the cyclization of the butyl-substituted intermediate with piperidine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a phenylbutylpiperidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenylbutylpiperidine derivatives.
Substitution: Nitrated or halogenated phenylbutylpiperidine derivatives.
Scientific Research Applications
4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{4-[4-(Methanesulfonyl)phenyl]butyl}amine: Similar structure but with an amine group instead of a piperidine ring.
4-{4-[4-(Methanesulfonyl)phenyl]butyl}benzene: Similar structure but with a benzene ring instead of a piperidine ring.
4-{4-[4-(Methanesulfonyl)phenyl]butyl}alcohol: Similar structure but with an alcohol group instead of a piperidine ring.
Uniqueness
4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine is unique due to the presence of the piperidine ring, which can enhance its biological activity and binding affinity to specific molecular targets
Properties
CAS No. |
919360-29-5 |
|---|---|
Molecular Formula |
C16H25NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[4-(4-methylsulfonylphenyl)butyl]piperidine |
InChI |
InChI=1S/C16H25NO2S/c1-20(18,19)16-8-6-14(7-9-16)4-2-3-5-15-10-12-17-13-11-15/h6-9,15,17H,2-5,10-13H2,1H3 |
InChI Key |
QFYCGVNOKCQXQA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B14177170.png)



![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)


![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)

![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)


